molecular formula C18H16F4N2O3 B12474796 ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(phenylcarbamoyl)alaninate

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(phenylcarbamoyl)alaninate

Cat. No.: B12474796
M. Wt: 384.3 g/mol
InChI Key: CACCNRXJHBKPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is a synthetic organic compound that features fluorinated aromatic rings and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

    Introduction of the carbamoyl group: This step might involve the reaction of an amine with a carbonyl compound under suitable conditions.

    Esterification: The final step could involve esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the carbamoyl group.

    Reduction: Reduction reactions might target the carbonyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for its stability and potential biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with proteins or enzymes, affecting their function. The fluorinated aromatic rings could enhance binding affinity and specificity, while the carbamoyl group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUORO-2-(4-CHLOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE
  • ETHYL 3,3,3-TRIFLUORO-2-(4-BROMOPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is unique due to the presence of both fluorinated aromatic rings and a carbamoyl group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16F4N2O3

Molecular Weight

384.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(phenylcarbamoylamino)propanoate

InChI

InChI=1S/C18H16F4N2O3/c1-2-27-15(25)17(18(20,21)22,12-8-10-13(19)11-9-12)24-16(26)23-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H2,23,24,26)

InChI Key

CACCNRXJHBKPLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.